N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(difluoromethyl)-1H-pyrazol-3-amine
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Overview
Description
N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(difluoromethyl)-1H-pyrazol-3-amine is a compound that features prominently in the field of medicinal chemistry. This compound is characterized by the presence of difluoroethyl and difluoromethyl groups attached to a pyrazole ring, which imparts unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(difluoromethyl)-1H-pyrazol-3-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of Difluoroethyl and Difluoromethyl Groups: These groups can be introduced via nucleophilic substitution reactions using difluoroethyl halides and difluoromethyl halides, respectively.
Final Assembly: The final step involves coupling the substituted pyrazole intermediates under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(difluoromethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoroethyl and difluoromethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce fully reduced pyrazole derivatives.
Scientific Research Applications
N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(difluoromethyl)-1H-pyrazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study biochemical pathways and mechanisms.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(difluoromethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl and difluoromethyl groups can enhance binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets by acting as an inhibitor or activator, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,1-Difluoroethyl)-4-methyl-pyridine
- 4-(Difluoromethyl)pyridine
- 1-(2,2-Difluoroethyl)-4-(difluoromethyl)-3-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one
Uniqueness
N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(difluoromethyl)-1H-pyrazol-3-amine is unique due to the presence of both difluoroethyl and difluoromethyl groups on a pyrazole ring. This dual substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H11F4N5 |
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Molecular Weight |
277.22 g/mol |
IUPAC Name |
N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-1-(difluoromethyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H11F4N5/c11-8(12)6-18-5-7(4-16-18)3-15-9-1-2-19(17-9)10(13)14/h1-2,4-5,8,10H,3,6H2,(H,15,17) |
InChI Key |
KFIPAGJHNGOJGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1NCC2=CN(N=C2)CC(F)F)C(F)F |
Origin of Product |
United States |
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